5-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid, 95%
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Overview
Description
5-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid, or 5-MeO-MSPB for short, is a novel synthetic compound with a range of potential applications in the laboratory. It has been studied for its ability to modulate the activity of the NMDA receptor, a protein found in the brain and involved in the regulation of neuronal excitability. 5-MeO-MSPB has been shown to possess a variety of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.
Scientific Research Applications
5-MeO-MSPB has been studied for its ability to modulate the activity of the NMDA receptor, a protein found in the brain and involved in the regulation of neuronal excitability. It has been found to act as an agonist at the NMDA receptor, meaning that it can activate the receptor and increase its activity. This has potential applications in the treatment of neurological disorders such as epilepsy and schizophrenia, as well as pain management. 5-MeO-MSPB has also been studied for its potential anti-inflammatory and anti-cancer properties, as well as its ability to modulate the activity of other receptors, such as the serotonin receptor.
Mechanism of Action
The exact mechanism of action of 5-MeO-MSPB is not yet fully understood. However, it is known to act as an agonist at the NMDA receptor, meaning that it can activate the receptor and increase its activity. It is thought to do this by binding to the receptor and activating its associated signaling pathways. It is also thought to modulate the activity of other receptors, such as the serotonin receptor, by acting as an agonist or antagonist.
Biochemical and Physiological Effects
5-MeO-MSPB has been shown to possess a variety of biochemical and physiological effects. In animal studies, it has been found to have a variety of effects on the brain, including increased neuronal excitability and increased levels of the neurotransmitter glutamate. It has also been found to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the activity of other receptors, such as the serotonin receptor.
Advantages and Limitations for Lab Experiments
The use of 5-MeO-MSPB in laboratory experiments has both advantages and limitations. One advantage is that it can be synthesized relatively easily using a two-step process. It is also relatively stable and can be stored for long periods of time without degradation. However, it is relatively expensive and is not widely available, making it difficult to obtain for laboratory experiments. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in different experiments.
Future Directions
There are a number of potential future directions for 5-MeO-MSPB research. One potential direction is to further study its mechanism of action and develop a better understanding of how it modulates the activity of different receptors. Another potential direction is to further explore its potential therapeutic applications, such as its potential use in the treatment of neurological disorders and pain management. Additionally, further research could be done on its potential anti-inflammatory and anti-cancer properties. Finally, further research could be done to develop more efficient and cost-effective methods of synthesis.
Synthesis Methods
5-MeO-MSPB is a novel synthetic compound and its synthesis has been extensively studied. It is most commonly synthesized using a two-step process involving the reaction of 3-methylsulfonylphenylbenzoic acid with 5-methoxybenzaldehyde. The first step is the condensation of 3-methylsulfonylphenylbenzoic acid with 5-methoxybenzaldehyde, which yields 5-methoxy-3-methylsulfonylphenylbenzoic acid as the product. The second step is the purification of the product, which can be done using a variety of methods such as recrystallization, column chromatography, and crystallization.
properties
IUPAC Name |
3-methoxy-5-(3-methylsulfonylphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5S/c1-20-13-7-11(6-12(8-13)15(16)17)10-4-3-5-14(9-10)21(2,18)19/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPKPKFOZDIHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691627 |
Source
|
Record name | 3'-(Methanesulfonyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-(3-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261908-74-0 |
Source
|
Record name | 3'-(Methanesulfonyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30691627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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